molecular formula C19H14ClN5OS B2886539 N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 585552-07-4

N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2886539
CAS No.: 585552-07-4
M. Wt: 395.87
InChI Key: HECFCPBBRDHKES-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a pyrazolo-pyrimidine derivative featuring a thioacetamide linker and a 3-chlorophenyl substituent.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS/c20-13-5-4-6-14(9-13)24-17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECFCPBBRDHKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves the following steps :

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved by reacting appropriate starting materials under specific conditions to form the core structure.

    Introduction of the phenyl group: The phenyl group is introduced to the pyrazolo[3,4-d]pyrimidine core through a substitution reaction.

    Attachment of the 3-chlorophenyl group: The 3-chlorophenyl group is attached to the core structure via a nucleophilic substitution reaction.

    Formation of the sulfanylacetamide linkage: The final step involves the formation of the sulfanylacetamide linkage, which is achieved through a condensation reaction.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

    Condensation: Condensation reactions can be used to form various derivatives of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications, including :

    Chemistry: It is used as a building block for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and biological activities:

Compound Name & Structure Molecular Formula Substituents/Linker Melting Point (°C) Notable Properties/Activities Reference
Target Compound : N-(3-Chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide Likely ~C19H14ClN5OS 3-Chlorophenyl, thioacetamide N/A Hypothesized kinase/nuclease inhibition N/A
XIId : N-(4-Methoxyphenyl)-2-(4-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide C23H22ClN7O 4-Methoxyphenyl, piperazine 156–158 Enhanced solubility (methoxy group)
XIIe : N-(p-Tolyl)-2-(4-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide C24H25N7O2 p-Tolyl, piperazine 185–188 Moderate lipophilicity (methyl group)
N-(4-Acetamidophenyl)-2-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide C21H18N6O2S 4-Acetamidophenyl, thioether N/A Hydrogen-bonding capacity (acetamide)
XVI : 2-(4-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide C20H18N8OS Thiadiazole, piperazine N/A Heterocyclic electronic modulation
2a : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide C19H12ClN3O3S2 Benzofuran-oxadiazole N/A Antimicrobial activity
4g : Trifluoromethyl-substituted pyrazolo-pyridine acetamide C28H20ClF3N4O2 4-Trifluoromethylphenyl 221–223 High lipophilicity (CF3 group)

Key Observations:

Hydrogen-Bonding Capacity: The 4-acetamidophenyl analog () may exhibit stronger hydrogen-bonding interactions than the target compound due to its acetamide moiety .

Linker Modifications: Thioether vs. Piperazine: The thioacetamide linker in the target compound may confer different electronic and steric effects compared to piperazine-containing analogs (XIId, XIIe), which could influence receptor binding .

Biological Activity :

  • Antimicrobial activity is reported for benzofuran-oxadiazole hybrids (e.g., 2a), suggesting that the target compound’s thioacetamide group might similarly interact with microbial enzymes .
  • The trifluoromethyl group in 4g () enhances membrane permeability, a feature absent in the target compound .

Physicochemical Properties :

  • Melting points vary significantly: p-tolyl derivatives (XIIe: 185–188°C) exhibit higher melting points than methoxy-substituted analogs (XIId: 156–158°C), likely due to differences in crystallinity .

Biological Activity

N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H15ClN6S\text{C}_{17}\text{H}_{15}\text{Cl}\text{N}_{6}\text{S}

This molecular structure features a pyrazolo[3,4-d]pyrimidine core linked to a 3-chlorophenyl group via a thioacetamide moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, compounds related to this compound have been shown to inhibit Aurora-A kinase and CDK2 with IC50 values in the low micromolar range, indicating potent antiproliferative effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Table 1: Summary of Biological Activities

Activity Cell Line IC50 (µM) Reference
AntiproliferativeA5490.75 - 4.21
CDK2 InhibitionVarious25
Aurora-A Kinase InhibitionVarious0.067
Antimicrobial ActivityStaphylococcus aureus0.22 - 0.25

Case Studies and Experimental Findings

  • Antitumor Activity : A study by Xia et al. demonstrated that derivatives similar to this compound exhibited significant cell apoptosis and growth inhibition in tumor cell lines with an IC50 ranging from 49.85 µM to lower values depending on structural modifications .
  • Antimicrobial Evaluation : In vitro studies revealed that certain derivatives showed remarkable antimicrobial properties against pathogens like Staphylococcus aureus, with MIC values as low as 0.22 µg/mL. This suggests potential applications in treating infections caused by resistant strains .
  • Mechanistic Insights : Research has indicated that these compounds can induce autophagy in cancer cells without triggering apoptosis, which may provide a therapeutic strategy for overcoming resistance to conventional therapies .

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